

physicochemical characteristics of 4,5-Dichloro-2-methylimidazole

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Compound of Interest

Compound Name: 4,5-Dichloro-2-methylimidazole

Cat. No.: B096617

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An In-depth Technical Guide to the Physicochemical Characteristics of 4,5-Dichloro-2-methylimidazole

This guide provides a comprehensive overview of the core physicochemical characteristics of **4,5-dichloro-2-methylimidazole**, tailored for researchers, scientists, and drug development professionals. It covers essential properties, spectroscopic data, and detailed experimental protocols for its synthesis and analysis.

Core Physicochemical Properties

4,5-Dichloro-2-methylimidazole is a halogenated heterocyclic organic compound. Its fundamental chemical and physical properties are crucial for its handling, application in synthesis, and analytical characterization.

Table 1: Summary of Physicochemical Data

Property	Value	Source(s)
IUPAC Name	4,5-dichloro-2-methyl-1H-imidazole	[1]
CAS Number	15965-33-0	[1][2]
Molecular Formula	C ₄ H ₄ Cl ₂ N ₂	[1][2][3]
Molecular Weight	150.99 g/mol	[1][2][4]
Melting Point	246-248°C (may decompose)	[1][2]
Boiling Point	345.3°C at 760 mmHg	[3]
Flash Point	193.4°C	[3]
Appearance	Pale cream to pale brown powder or lumps	[5]
Purity	≥96.0% (HPLC)	[5]
InChI Key	ZWRYWVBALYOSPQ-UHFFFAOYSA-N	[1]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of **4,5-dichloro-2-methylimidazole**. While comprehensive public datasets are limited, the following represents expected spectral characteristics based on available information and analysis of similar structures.[6][7]

Table 2: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.5	Singlet (broad)	1H	N-H
~2.3	Singlet	3H	C-CH ₃

Table 3: Predicted ^{13}C NMR Spectroscopic Data (DMSO- d_6)

Chemical Shift (δ) ppm	Assignment
~145	C-2 (bearing methyl group)
~118	C-4/C-5 (bearing chlorine)
~14	C-CH ₃

Table 4: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type
3100-2800	N-H stretch (broad)
~2950	C-H stretch (methyl)
~1580	C=N stretch
~1450	C=C stretch
800-700	C-Cl stretch

Table 5: Mass Spectrometry Data

Parameter	Value	Source(s)
Ionization Mode	Electron Ionization (EI)	[7]
Monoisotopic Mass	149.97516 Da	[8]
Major Fragments (m/z)	150 (M ⁺), 149, 114, 81	[7][8]

Experimental Protocols

Detailed methodologies are critical for the reproducible synthesis and analysis of **4,5-dichloro-2-methylimidazole** in a research setting.

Protocol 1: Synthesis via Radziszewski Reaction

This protocol outlines a plausible synthesis adapted from the general Radziszewski reaction, a common method for preparing substituted imidazoles.[9]

Materials:

- Dichloroglyoxal
- Acetaldehyde
- Ammonium hydroxide
- Ethanol

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve dichloroglyoxal (1 equivalent) in ethanol.
- Cool the solution in an ice bath and add acetaldehyde (1 equivalent) dropwise with stirring.
- Slowly add an excess of concentrated ammonium hydroxide (3-4 equivalents) to the mixture. The reaction is exothermic and should be controlled.
- After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
- The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **4,5-dichloro-2-methylimidazole**.

Protocol 2: Analytical Characterization by HPLC-MS

This protocol provides a method for assessing the purity and confirming the identity of the synthesized compound, based on standard analytical techniques for related imidazole

derivatives.^{[10][11]}

Instrumentation & Columns:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).

Mobile Phase & Gradient:

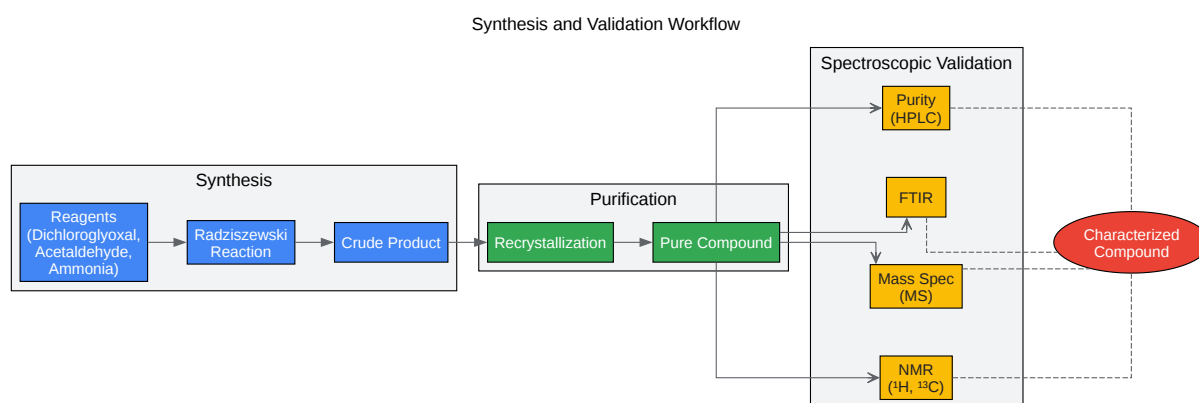
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
- Flow Rate: 1.0 mL/min

Procedure:

- Prepare a stock solution of the sample in methanol or acetonitrile at 1 mg/mL.
- Dilute the stock solution to an appropriate concentration (e.g., 10 μ g/mL) using the initial mobile phase composition.
- Inject the sample onto the HPLC system.
- Monitor the elution profile using a UV detector (e.g., at 220 nm).
- The eluent is introduced into the ESI-MS source.
- Acquire mass spectra in positive ion mode, scanning for the expected molecular ion peak $[M+H]^+$ at m/z 151.

Visualizations

The following diagrams illustrate key logical workflows relevant to the study of **4,5-dichloro-2-methylimidazole**.



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